molecular formula C19H16F2O9 B120955 Diflunisal glucuronide ether CAS No. 58446-29-0

Diflunisal glucuronide ether

货号: B120955
CAS 编号: 58446-29-0
分子量: 426.3 g/mol
InChI 键: RBZXVQOCMCPTHC-KSPMYQCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates. The reaction conditions for glucuronidation include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .

化学反应分析

Hydrolysis Reactions

DGE undergoes hydrolysis under specific conditions, regenerating the parent compound and glucuronic acid:

Reaction Type Conditions Products Formed Kinetic Notes
Acidic hydrolysispH < 7, elevated temperatureDiflunisal + glucuronic acidFaster degradation at lower pH
Basic hydrolysispH > 7, 37°CDiflunisal + glucuronic acidCompeting acyl migration observed
  • Mechanistic Insight : Hydrolysis occurs via cleavage of the β-1-O-ether bond, with rates influenced by steric and electronic factors .

  • Biological Relevance : In vivo hydrolysis contributes to enterohepatic recirculation of diflunisal .

Oxidation and Reduction

DGE participates in redox reactions due to its phenolic and glucuronide moieties:

Reaction Type Reagents/Conditions Major Products
OxidationH₂O₂, oxidative enzymesOxidized diflunisal derivatives
ReductionNaBH₄, catalytic hydrogenationReduced glucuronide intermediates
  • Oxidation Pathways : The phenolic ring undergoes hydroxylation, forming quinone-like species under strong oxidizing conditions .

  • Reduction Stability : The glucuronide’s carbonyl group shows moderate susceptibility to reducing agents.

Isomerization and Acyl Migration

DGE undergoes pH-dependent intramolecular rearrangements:

Isomer Type Formation Conditions Stability
α-1-O-acyl isomerpH 7.4, 37°CHighly reactive, short-lived
β-2/3/4-O-acyl isomersPhysiological pHStable, accumulate over time
  • Key Finding : The α-1-O-acyl isomer reversibly converts to β-2/3-O-acyl isomers, challenging earlier assumptions of irreversibility .

  • Analytical Evidence : HPLC/¹H NMR studies confirm isomerization pathways .

Enzymatic Influences on Reactivity

UGT enzymes and inducers modulate DGE’s metabolic fate:

Enzyme Inducer Effect on DGE Metabolism Study Model
Phenobarbital (PB)↑ Ether glucuronidation by 3× Rat hepatocytes
β-NaphthoflavoneMixed induction of UGT isoforms Human microsomes
  • Species Variability : Rats show higher acyl glucuronide elimination (~50% dose) compared to humans .

Biological Interactions and Toxicity

Reactive DGE metabolites form covalent adducts with biomolecules:

Interaction Type Target Molecules Consequence
TransacylationSerum albuminHapten formation, immunogenicity
GlycationHepatic proteinsCellular dysfunction
  • Cytotoxicity : DGE’s protein adducts correlate with elevated ALT levels in hepatocyte models .

  • Detoxification : Glutathione conjugation mitigates oxidative damage from DGE-derived quinones .

Comparative Reactivity of Glucuronide Metabolites

DGE’s stability differs from other NSAID glucuronides:

Compound Half-life (pH 7.4) Protein Adduct Formation
Diflunisal acyl glucuronide4.2 hoursHigh
DGE (ether glucuronide)>24 hoursModerate
Ibuprofen acyl glucuronide1.8 hoursHigh

科学研究应用

Metabolism and Pharmacokinetics

Diflunisal is primarily metabolized into several conjugates, including acyl glucuronides and phenolic glucuronides (ether glucuronides). The metabolic pathways of diflunisal include:

  • Acyl Glucuronides : These are unstable and can undergo hydrolysis, leading to the regeneration of diflunisal. They also rearrange into various isomers .
  • Phenolic Glucuronides : These metabolites are stable at physiological pH and represent a significant pathway for diflunisal metabolism. Studies indicate that the formation of phenolic glucuronides is capacity-limited, which can affect the drug's pharmacokinetics .

The presence of diflunisal glucuronide ether in biological fluids has been studied extensively using high-performance liquid chromatography (HPLC) and mass spectrometry techniques, providing insights into its pharmacokinetic profile in humans . Understanding these metabolic pathways is crucial for predicting the drug's efficacy and safety.

Toxicological Implications

Diflunisal and its metabolites can lead to gastrointestinal injuries, particularly when administered in high doses. Research indicates that NSAIDs, including diflunisal, can cause mucosal ulceration and bleeding due to their effects on intestinal permeability and inflammation . The role of this compound in these toxicological outcomes is an area of active investigation.

  • Mechanism of Injury : The mechanism involves the biliary excretion of glucuronidated NSAIDs into the intestine, where bacterial β-glucuronidases convert them back to their active forms, potentially leading to cellular damage .

Drug Formulation and Bioequivalence Studies

This compound has been utilized in bioequivalence studies to assess the pharmacokinetic similarity between different formulations of diflunisal. A sensitive LC-MS method was developed for the determination of diflunisal and its glucuronide metabolites in human plasma, demonstrating high precision and reliability . This method is essential for:

  • Regulatory Approval : Ensuring that new formulations meet safety and efficacy standards.
  • Clinical Trials : Monitoring drug levels in subjects during clinical investigations.

Case Studies

Several case studies have highlighted the significance of this compound in clinical settings:

  • Case Study 1 : A study on healthy male subjects demonstrated the pharmacokinetic behavior of diflunisal following administration of a 500 mg tablet formulation. The detection limits for diflunisal were established at 0.10 µg/mL, with a linear dynamic range up to 160 µg/mL .
  • Case Study 2 : Another investigation explored the differential effects of enzyme inducers on the metabolism of diflunisal. Phenobarbital treatment resulted in increased clearance rates for ether glucuronides, suggesting that enzyme induction can significantly influence drug metabolism .

Summary Table of Applications

Application AreaDescription
Metabolism Studies Understanding metabolic pathways and stability of metabolites .
Toxicology Research Investigating gastrointestinal injury mechanisms associated with NSAIDs .
Bioequivalence Testing Assessing pharmacokinetic profiles for regulatory compliance .
Clinical Pharmacology Evaluating drug interactions and safety profiles in human subjects .

生物活性

Diflunisal glucuronide ether, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, has garnered attention due to its biological activity and pharmacokinetics. This article explores its biological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Metabolism

This compound is characterized by the molecular formula C19H16F2O9C_{19}H_{16}F_2O_9 and is primarily formed through the glucuronidation of diflunisal, which is known for its analgesic and anti-inflammatory effects. The metabolism of diflunisal involves several pathways, leading to various conjugates, including acyl glucuronides and ether glucuronides. These metabolites are crucial for understanding the drug's pharmacological profile and safety.

Analgesic and Anti-Inflammatory Properties

Diflunisal itself exhibits significant analgesic and anti-inflammatory effects. Its glucuronide metabolites, particularly this compound, retain some of these properties. Studies indicate that the glucuronidation process enhances the solubility and bioavailability of diflunisal, allowing for more effective therapeutic action in vivo .

Metabolic Pathways

Research has shown that diflunisal is metabolized primarily to its acyl glucuronide (DAG), phenolic glucuronide (DPG), and sulfate conjugates. The ether glucuronide is excreted in urine, indicating its role in drug elimination . The metabolic pathways involve hydrolysis and rearrangement, which can regenerate diflunisal from its acyl glucuronide form .

Case Study: Human Metabolism

A study involving human subjects demonstrated that after administration of diflunisal, a significant portion was excreted as this compound. The research utilized radiolabeled glucose to trace metabolic pathways, revealing that this metabolite plays a role in hepatic glucose metabolism .

Study Reference Findings
Diflunisal administered with labeled glucose showed significant conversion to glucuronides.
In vivo studies indicated that 46% of administered diflunisal was recovered as DAG in urine.
Glucuronides act as phase II metabolites, enhancing detoxification processes.

Safety and Toxicity

The safety profile of this compound appears favorable. In clinical settings, diflunisal has been administered in gram quantities without severe adverse effects, suggesting that its metabolites are well tolerated . However, ongoing research is necessary to fully elucidate any long-term effects associated with chronic use.

Implications for Therapeutics

The biological activity of this compound suggests potential therapeutic applications beyond pain management. Its ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Furthermore, understanding its pharmacokinetics could lead to improved dosing strategies that maximize efficacy while minimizing side effects.

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXVQOCMCPTHC-KSPMYQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207143
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58446-29-0
Record name Diflunisal glucuronide ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?

A1: Diflunisal phenolic glucuronide (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []

Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?

A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []

Q3: Does adjuvant-induced arthritis affect the glucuronidation process?

A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。